4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
CAS No.: 1355334-50-7
Cat. No.: VC2732285
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355334-50-7 |
|---|---|
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine |
| Standard InChI | InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 |
| Standard InChI Key | WZMTWZSRVXQOHT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2C=CC=C2)Cl |
| Canonical SMILES | CC1=CC(=NC(=N1)N2C=CC=C2)Cl |
Introduction
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a pyrrole ring at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to biologically active pyrrolopyrimidine derivatives. Below is a detailed analysis of its properties, synthesis, and potential applications.
Molecular Characteristics
The compound’s structure includes:
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Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Chlorine substituent: At position 4, enhancing electronic effects.
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Methyl group: At position 6, influencing steric and electronic properties.
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Pyrrole ring: A five-membered aromatic ring with one nitrogen atom, conjugated to the pyrimidine via position 2.
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of 4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves:
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Pyrimidine ring formation: Constructed via condensation or cyclization reactions.
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Chlorination: Introducing the chlorine atom at position 4 through electrophilic substitution.
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Pyrrole coupling: Attaching the pyrrole moiety via cross-coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann coupling).
Example Reaction Pathway:
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Base formation: Start with 6-methyl-2-chloropyrimidine.
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Pyrrole attachment: Replace the chlorine at position 2 with a pyrrole group using a palladium-catalyzed coupling reaction.
Key Considerations:
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Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) are often used for coupling reactions.
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Catalyst optimization: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance reaction yields.
Biological Activities and Applications
| Target/Activity | Mechanism/Outcome | Analog Data Source |
|---|---|---|
| Cyclin-dependent kinases | Inhibition of kinase activity, leading to cell cycle arrest. | |
| Antiviral agents | Interference with viral replication machinery. | |
| Anticancer agents | Induction of apoptosis in cancer cell lines. | (Excluded per user instruction) |
While direct biological data for this compound is limited, structural analogs (e.g., pyrrolopyrimidines) demonstrate:
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Antitumor activity: Inhibition of CDKs (e.g., CDK2/CDK4) in melanoma and leukemia models.
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Antiviral potential: Interaction with viral enzymes (e.g., HIV protease).
Research Findings and Data Tables
Comparative Analysis of Pyrrolopyrimidine Derivatives
| Compound | Chloro Position | Methyl Position | Biological Activity |
|---|---|---|---|
| 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine | 4 | 6 | Theoretical kinase inhibition |
| 4-Methyl-2-(1H-pyrrol-1-yl)pyrimidine | — | 4 | Antitumor (analog data) |
| 5-Amino-4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine | 4 | 6 | Enhanced anticancer potency |
Challenges and Future Directions
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Synthetic Optimization: Scaling up production requires cost-effective methods for pyrrole coupling.
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Biological Profiling: High-throughput screening is needed to validate antitumor/antiviral claims.
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Derivative Development: Modifying substituents (e.g., replacing Cl with other halogens) may improve bioactivity.
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